2-[(3R,4R)-3-hydroxy-4-morpholin-4-ylpiperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile
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Overview
Description
2-[(3R,4R)-3-hydroxy-4-morpholin-4-ylpiperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a morpholine ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R,4R)-3-hydroxy-4-morpholin-4-ylpiperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the piperidine and morpholine rings, followed by their coupling with the pyridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(3R,4R)-3-hydroxy-4-morpholin-4-ylpiperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the nitrile group may produce primary or secondary amines .
Scientific Research Applications
2-[(3R,4R)-3-hydroxy-4-morpholin-4-ylpiperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(3R,4R)-3-hydroxy-4-morpholin-4-ylpiperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The compound may bind to receptors, enzymes, or other proteins, altering their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and morpholine derivatives, such as:
- (3R,4R)-3-hydroxy-4-(hydroxymethyl)-1-[(4-oxo-4,4a,5,7a-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]pyrrolidinium .
- (2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol .
Uniqueness
What sets 2-[(3R,4R)-3-hydroxy-4-morpholin-4-ylpiperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[(3R,4R)-3-hydroxy-4-morpholin-4-ylpiperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-12-9-13(2)19-17(14(12)10-18)21-4-3-15(16(22)11-21)20-5-7-23-8-6-20/h9,15-16,22H,3-8,11H2,1-2H3/t15-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIUUZBBIUFHCA-HZPDHXFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCC(C(C2)O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1C#N)N2CC[C@H]([C@@H](C2)O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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